molecular formula C20H19NO4 B2460194 METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE CAS No. 714206-26-5

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE

Cat. No.: B2460194
CAS No.: 714206-26-5
M. Wt: 337.375
InChI Key: ZLORNDRIUWWBPC-UHFFFAOYSA-N
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Description

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Mechanism of Action

Target of Action

Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a benzofuran derivative . Benzofuran derivatives have been found to be suitable structures for a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The unique structural features of Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate and its wide array of biological activities make it a privileged structure in the field of drug discovery . It interacts with its targets through various mechanisms, including inhibition of pro-inflammatory cytokines .

Biochemical Pathways

Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate affects various biochemical pathways. For instance, it can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its absorption, distribution, metabolism, and excretion (ADME). Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The result of the action of Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is the modulation of various biological activities. These include antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzofuran ring with an acetylamino benzoate moiety allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-8-9-15-14(11-25-19(15)13(12)2)10-18(22)21-17-7-5-4-6-16(17)20(23)24-3/h4-9,11H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLORNDRIUWWBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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